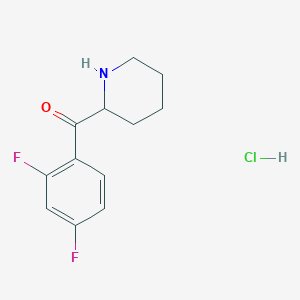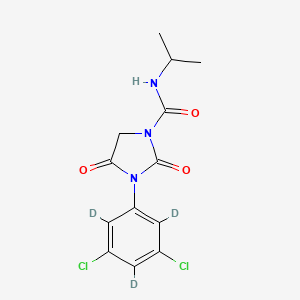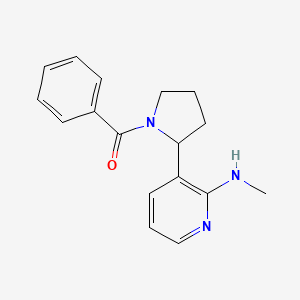
(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrrolidine intermediates. The pyridine intermediate can be synthesized through the reaction of 2-aminopyridine with methylamine under controlled conditions. The pyrrolidine intermediate is often prepared via cyclization reactions involving appropriate precursors.
The final step involves coupling the pyridine and pyrrolidine intermediates with a phenylmethanone derivative. This coupling reaction can be facilitated by using catalysts such as palladium or copper, and the reaction conditions may include solvents like toluene or ethyl acetate, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in chloroform, alkylating agents (e.g., methyl iodide) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of (2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines.
Pyridine derivatives: Compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
Uniqueness
(2-(2-(Methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its combination of a pyridine ring, a pyrrolidine ring, and a phenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C17H19N3O |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
[2-[2-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H19N3O/c1-18-16-14(9-5-11-19-16)15-10-6-12-20(15)17(21)13-7-3-2-4-8-13/h2-5,7-9,11,15H,6,10,12H2,1H3,(H,18,19) |
InChIキー |
ONQLJECYWZSJLS-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


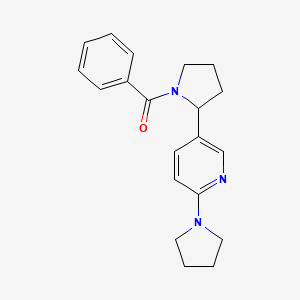
![rac-(2R,3aR,6aR)-2-(iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B11823199.png)
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)



![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)
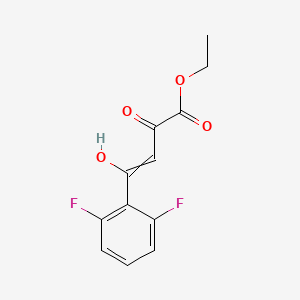
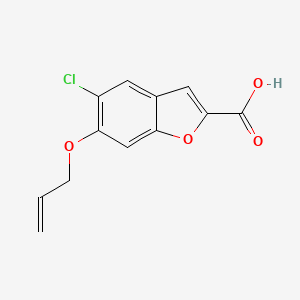
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
